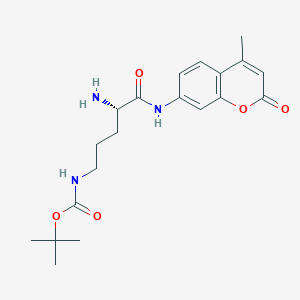
MOUSE GM-CSF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mouse GM-CSF is a hematopoietic factor produced by activated T cells, B cells, mast cells, macrophages, fibroblasts, and endothelial cells . It regulates the production, differentiation, and function of macrophages and granulocytes . The active form of the protein exists as a homodimer in the extracellular space .
Synthesis Analysis
GM-CSF is essential for the proliferation and development of granulocyte and monocyte/macrophage progenitors . It also functions as a growth factor for erythroid and megakaryocytic precursor cells in conjunction with erythropoietin . A study showed that GM-CSF increased the extent of LPS-induced acute glycolysis in murine bone marrow–derived macrophages .Molecular Structure Analysis
GM-CSF is a secreted glycoprotein encoded by the Csf2 gene in mice . It exists as a secreted, disulfide-linked monomer and is composed of four α-helices and two anti-parallel β-sheets that contain numerous glycosylation sites . The 125 amino acid N-terminal methionylated recombinant protein has a predicted molecular mass of 14.2 kDa .Chemical Reactions Analysis
GM-CSF plays a critical role in metabolic programming of macrophages . The data revealed higher levels of the tricarboxylic acid cycle (TCA cycle), oxidative phosphorylation (OXPHOS), fatty acid oxidation (FAO), and urea and ornithine production from arginine in GM-BMDMs .Mecanismo De Acción
GM-CSF binds to the GM-CSF receptor, which is highly expressed on dendritic cell precursors, dendritic cells, monocytes, and macrophages . This promotes cell differentiation, proliferation, and survival and enhances several immunological functions, including chemotaxis, cytokine signaling, phagocytosis, antigen presentation, and pathogen killing .
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for MOUSE GM-CSF involves the solid-phase peptide synthesis method.", "Starting Materials": [ "Resin-bound amino acid", "Protecting groups", "Coupling reagents", "Activating agents", "Cleavage reagents" ], "Reaction": [ "Activation of the resin-bound amino acid with a coupling reagent", "Addition of the protected amino acid to the activated resin", "Removal of the protecting group", "Repetition of the coupling and deprotection steps until the desired peptide sequence is obtained", "Cleavage of the peptide from the resin using a cleavage reagent", "Purification of the crude peptide using chromatography techniques" ] } | |
Número CAS |
83869-56-1 |
Nombre del producto |
MOUSE GM-CSF |
Peso molecular |
0 |
Sinónimos |
RMGM-CSF; RMLFN-ALPHARMM-CSF; RMM-CSF; RECOMBINANT MOUSE GM-CSF; REC GM-CSF (MURINE); REC GRANULOCYTE-MACROPHAGE-COLONY STIMULATING FACTOR (MURINE); MOUSE M-CSF; MOUSE GRANULOCYTE MACROPHAGE-COLONY STIMULATING FACTOR |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[N'-[(4S)-4-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate](/img/structure/B1165840.png)

![3-(3,4-Dimethoxyphenyl)prop-2-enyl-[(4-fluorophenyl)methyl]-(2-methoxy-2-oxoethyl)azanium;2-hydroxy-2-oxoacetate](/img/structure/B1165856.png)
![3-(3,4-Dimethoxyphenyl)prop-2-enyl-[(4-fluorophenyl)methyl]-(4-methoxy-4-oxobutyl)azanium;2-hydroxy-2-oxoacetate](/img/structure/B1165857.png)